REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[CH3:23][OH:24].[Cl:1][c:2]1[c:3]([N+:15]([O-:16])=[O:17])[cH:4][c:5]([NH:8][C:9]([CH2:10][N:11]([CH3:12])[CH3:13])=[O:14])[cH:6][cH:7]1.[ClH:19].[OH2:18]>>[Cl:1][c:2]1[c:3]([NH2:15])[cH:4][c:5]([NH:8][C:9]([CH2:10][N:11]([CH3:12])[CH3:13])=[O:14])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CC(=O)Nc1ccc(Cl)c([N+](=O)[O-])c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN(C)CC(=O)Nc1ccc(Cl)c(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |